Polymorphic Bandgap Tuning
First-principles density functional theory calculations reveal that the tetragonal phase of Cd3P2 possesses a direct bandgap of 1.38 eV, whereas the cubic phase exhibits an indirect bandgap of 0.35 eV [1]. This polymorphism is unique among II₃–V₂ semiconductors and contrasts sharply with the isostructural Zn3P2, which exhibits only a direct bandgap of approximately 1.5 eV in its tetragonal phase [2]. The 0.35 eV indirect gap of cubic Cd3P2 is comparable to that of PbS (0.37 eV) but with a fundamentally different crystal symmetry and defect tolerance [3].
| Evidence Dimension | Bandgap (eV) and Type |
|---|---|
| Target Compound Data | Tetragonal: 1.38 eV (direct); Cubic: 0.35 eV (indirect) |
| Comparator Or Baseline | Zn3P2 (tetragonal): 1.5 eV (direct); PbS: 0.37 eV (direct); Cd3As2: 0 eV (Dirac semimetal) |
| Quantified Difference | Tetragonal Cd3P2 bandgap is 0.12 eV narrower than Zn3P2; cubic Cd3P2 bandgap is 0.02 eV narrower than PbS; Cd3P2 retains a finite bandgap unlike Cd3As2 |
| Conditions | First-principles DFT calculations (GGA functional); experimental optical measurements |
Why This Matters
The ability to select between a direct 1.38 eV gap for visible-light optoelectronics or an indirect 0.35 eV gap for infrared detection via phase control is a unique procurement differentiator not available with fixed-bandgap alternatives.
- [1] Kaur, K., & Kumar, R. (2011). First-principles study of structural and electronic properties of Cd3P2. Physica B: Condensed Matter, 406(11), 2174–2178. View Source
- [2] Hermann, A. M., Madan, A., & Wanlass, M. W. (2004). MOCVD growth and properties of Zn3P2 and Cd3P2 films for thermal photovoltaic applications. Solar Energy Materials and Solar Cells, 82(1–2), 241–252. View Source
- [3] Haacke, G., & Castellion, G. A. (1964). Preparation and Semiconducting Properties of Cd3P2. Journal of Applied Physics, 35(8), 2484–2487. View Source
